N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a heterocyclic compound that features both imidazole and thiazole rings
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Future Directions
The design and development of novel molecules to treat various diseases has spurred great interest in many industrial and academic research laboratories worldwide . Among fused heterocyclic compounds, imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties . Therefore, the future directions in this field could involve the synthesis of new imidazo[2,1-b]thiazole derivatives with improved properties and lesser side effects.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis . The target of these compounds is often the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives interact with their targets, leading to changes that inhibit the growth of the bacteria . Molecular docking and dynamics studies can provide insights into the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
It’s known that imidazo[2,1-b]thiazole derivatives can interfere with the normal functioning of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways essential for the bacteria’s survival .
Pharmacokinetics
In silico admet prediction has been used for similar imidazo[2,1-b]thiazole derivatives .
Result of Action
Similar imidazo[2,1-b]thiazole derivatives have shown significant in vitro antitubercular activity . These compounds have demonstrated selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Action Environment
It’s known that the solvent used in the synthesis of similar compounds can impact the environmental acceptability of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with ethyl chloroacetate, followed by cyclization with ammonium acetate . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and ensure consistent product quality. The use of catalysts such as copper(I) iodide in Ullmann-type coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Imidazo[2,1-b]thiazole carboxamide derivatives: Known for their antimycobacterial properties.
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-10(4-6-11)12-9-16-7-8-19-13(16)14-12/h3-9,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJHPUWDJYZPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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